Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure
935660-75-6 structure
상품 이름:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
CAS 번호:935660-75-6
MF:C19H22BNO3
메가와트:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 화학적 및 물리적 성질

이름 및 식별자

    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
    • AX8163853
    • Y6586
    • N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
    • SCHEMBL257797
    • C77216
    • 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
    • MFCD14706697
    • CS-0153856
    • DA-40378
    • DS-12803
    • DTXSID50583111
    • C19H22BNO3
    • 935660-75-6
    • AKOS015919115
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
    • MDL: MFCD14706697
    • 인치: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
    • InChIKey: BRERQYZGASSZJR-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

계산된 속성

  • 정밀분자량: 323.1692737g/mol
  • 동위원소 질량: 323.1692737g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 436
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 47.6

실험적 성질

  • 밀도: 1.13

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD163853-100mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
100mg
¥84.0 2024-04-17
Chemenu
CM134731-5g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
5g
$604 2022-08-31
abcr
AB491729-1 g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; .
935660-75-6
1g
€260.70 2023-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTCY047-10G
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
935660-75-6 95%
10g
¥ 3,874.00 2023-04-12
Fluorochem
225263-250mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
250mg
£53.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD163853-250mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
250mg
¥138.0 2024-04-17
Alichem
A019119818-1g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
1g
$162.74 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH293-200mg
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
935660-75-6 95+%
200mg
460.0CNY 2021-07-13
TRC
N072195-100mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
100mg
$ 180.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224496-10g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
10g
¥3705.00 2024-04-24

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  3 h, 65 °C
참조
Electrochemical Radical Borylation of Aryl Iodides
Hong, Junting; Liu, Qianyi; Li, Feng; Bai, Guangcan; Liu, Guoquan; et al, Chinese Journal of Chemistry, 2019, 37(4), 347-351

합성회로 2

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
참조
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 15 h, rt
참조
Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
참조
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor
Dai, Yujia; Hartandi, Kresna; Ji, Zhiqin; Ahmed, Asma A.; Albert, Daniel H.; et al, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

합성회로 5

반응 조건
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  0 °C; overnight, rt
참조
Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3
Deng, Lin; Mo, Jianshan; Zhang, Yi; Peng, Keren; Li, Huaxuan; et al, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111

합성회로 6

반응 조건
1.1 Solvents: Tetrahydrofuran ;  4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ;  50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
참조
A process for the preparation of niraparib
, World Intellectual Property Organization, , ,

합성회로 7

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  18 h, 90 °C
참조
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles
Lavoie, Christopher M.; MacQueen, Preston M.; Stradiotto, Mark, Chemistry - A European Journal, 2016, 22(52), 18752-18755

합성회로 8

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  16 h, rt
참조
Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties
Yu, Zhanqian; Uthe, Brian; Gelfand, Rachel; Pelton, Matthew; Ptaszek, Marcin, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
참조
Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation
O'Broin, Calvin Q.; Guiry, Patrick J., Organic Letters, 2020, 22(3), 879-883

합성회로 10

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2.5 h, rt
참조
para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis
Okumura, Shogo; Tang, Shuwei; Saito, Teruhiko; Semba, Kazuhiko; Sakaki, Shigeyoshi; et al, Journal of the American Chemical Society, 2016, 138(44), 14699-14704

합성회로 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
참조
Preparation of arylboronates as inhibitors of fatty acid amide hydrolase
, World Intellectual Property Organization, , ,

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
A11020
순결:99%/99%
재다:5g/10g
가격 ($):414.0/747.0